molecular formula C10H11ClFNO B13526881 3-(3-Chloro-5-fluorophenyl)morpholine

3-(3-Chloro-5-fluorophenyl)morpholine

Cat. No.: B13526881
M. Wt: 215.65 g/mol
InChI Key: CKZXLKLQZHORDL-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted at the 3-position with a 3-chloro-5-fluorophenyl group.

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

3-(3-chloro-5-fluorophenyl)morpholine

InChI

InChI=1S/C10H11ClFNO/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10/h3-5,10,13H,1-2,6H2

InChI Key

CKZXLKLQZHORDL-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)morpholine typically involves the reaction of 3-chloro-5-fluoroaniline with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as dioxane or acetonitrile. The process may involve the use of a base like sodium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of 3-(3-Chloro-5-fluorophenyl)morpholine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

    Oxidation and Reduction: The morpholine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, often in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted morpholine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Functional Group Impact on Physicochemical Properties

  • Morpholine vs. Aniline/Propene : The morpholine ring significantly reduces lipophilicity (lower XLogP3) compared to the aniline derivative (XLogP3 ~3.0) and propene analog (XLogP3 3.7), enhancing aqueous solubility. This property is critical for drug candidates requiring systemic bioavailability .

Structural Geometry and Crystallography

The morpholine ring’s conformational flexibility may influence packing efficiency in solid-state applications compared to rigid scaffolds like benzoic acid derivatives .

Research and Application Insights

  • Pharmaceutical Potential: Morpholine derivatives are frequently explored as kinase inhibitors or GPCR modulators due to their balanced solubility and bioavailability. The chloro-fluoro substitution may confer selectivity in targeting parasitic or bacterial enzymes .
  • Materials Science : The benzoic acid analog’s ability to coordinate with metals (via the carboxylate group) suggests utility in catalysis or sensor design, whereas the propene derivative’s hydrophobicity aligns with polymer applications .

Biological Activity

3-(3-Chloro-5-fluorophenyl)morpholine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a morpholine ring substituted with a chlorinated and fluorinated phenyl group, which enhances its interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural attributes of 3-(3-Chloro-5-fluorophenyl)morpholine play a crucial role in its biological activity. The morpholine moiety acts as a secondary amine, while the presence of chlorine and fluorine on the phenyl ring contributes to its lipophilicity and metabolic stability. These features are vital for the compound's pharmacological properties, allowing it to interact effectively with biological systems.

The biological activity of 3-(3-Chloro-5-fluorophenyl)morpholine is primarily attributed to its ability to bind to specific molecular targets. It has been shown to exhibit interactions with various receptors and enzymes, which can lead to significant pharmacological effects. The compound's mechanism often involves:

  • Receptor Binding: The compound may bind to specific receptors, influencing signaling pathways.
  • Enzymatic Inhibition: It can inhibit certain enzymes, altering metabolic processes within cells.
  • Transporter Interaction: The structural components may enhance permeability across biological membranes, facilitating central nervous system (CNS) penetration.

Biological Activity and Research Findings

Research has demonstrated that compounds similar in structure to 3-(3-Chloro-5-fluorophenyl)morpholine exhibit various biological activities. Below is a summary of findings related to its activity:

Activity Type Description Reference
AnticancerDemonstrated potential as an anticancer agent by inhibiting tumor growth.
AntimicrobialExhibits activity against certain bacterial strains, potentially useful in infections.
CNS PenetrationShows promise as a CNS-active compound due to favorable lipophilicity.

Case Studies

  • Anticancer Activity:
    In a study focusing on the inhibition of epidermal growth factor receptor (EGFR), derivatives of morpholine including 3-(3-Chloro-5-fluorophenyl)morpholine were evaluated for their ability to penetrate the blood-brain barrier and inhibit tumor growth in models of non-small-cell lung cancer (NSCLC). The results indicated that the compound could effectively reduce tumor size in xenograft models .
  • Antimicrobial Properties:
    Another study highlighted the antimicrobial efficacy of 3-(3-Chloro-5-fluorophenyl)morpholine against resistant strains of bacteria. The compound's ability to disrupt bacterial cell membranes was noted, suggesting its potential as a therapeutic agent against infections caused by resistant pathogens .

Synthesis Methods

The synthesis of 3-(3-Chloro-5-fluorophenyl)morpholine can be achieved through several methods, typically involving:

  • Nucleophilic Substitution Reactions: Utilizing chlorinated and fluorinated phenolic precursors.
  • Cyclization Reactions: Forming the morpholine ring through cyclization processes involving secondary amines.

These synthetic routes are crucial for optimizing yield and purity for further biological testing.

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